Kadsurarin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H36O11 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
InChI Key |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
Advanced Methodologies for Kadsurarin Isolation and Purification
Modern Extraction Techniques for Lignan (B3055560) Phytochemicals
Modern extraction techniques offer significant advantages over traditional methods, including reduced extraction times, lower solvent consumption, and improved yields of target compounds like lignans (B1203133). These techniques utilize various forms of energy and controlled conditions to enhance the release of phytochemicals from plant materials.
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a substance, typically carbon dioxide (CO₂), in its supercritical state as the solvent. dedietrich.comucm.es In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve analytes. dedietrich.com SFE with CO₂ is considered non-toxic, inexpensive, nonflammable, and nonpolluting. mdpi.comnih.gov The process generally involves two stages: the supercritical CO₂ flows through the raw material, dissolving extractable components, and then the solvent carrying the extract is moved to a separator where pressure reduction causes the solute to precipitate. ucm.es
SFE offers several advantages for extracting natural products, including the potential for low-temperature separation, which yields highly pure extracts without solvent residues or degradation by high temperature or oxidation. sitec-hp.ch The solubility of compounds in supercritical CO₂ can be manipulated by adjusting pressure and temperature, allowing for fractionated extraction. ucm.essitec-hp.ch While the provided search results discuss SFE for extracting various natural products like oils and carotenoids mdpi.comnih.govmdpi.com, specific detailed applications of SFE solely for kadsurarin were not extensively detailed within the immediate results. However, the principles and advantages of SFE make it a relevant modern technique for the initial extraction of lignans from plant matrices, potentially as a preliminary step before further purification.
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)
Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures with liquid solvents to enhance the extraction of compounds from solid or semi-solid matrices. ipb.ptresearchgate.netmdpi.comcsic.es These conditions alter the physicochemical properties of the solvent, increasing solubility, decreasing surface tension and viscosity, and improving mass transfer rates, leading to higher extraction yields in shorter times compared to traditional methods. ipb.ptresearchgate.netmdpi.comcsic.es PLE can also incorporate an adsorbent layer within the extraction cell for simultaneous extraction and clean-up. mdpi.com PLE has been applied to extract various bioactive compounds from natural sources. mdpi.com
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the matrix into the solvent. mdpi.comresearchgate.netresearchgate.net MAE can lead to shorter extraction times, increased yields, and reduced solvent consumption compared to conventional techniques. researchgate.net The heating occurs internally within the sample, favoring solvent penetration and analyte release. mdpi.com MAE is considered a "cold" technique as extracted compounds can be quickly transferred to a lower temperature medium. mdpi.com Studies have shown MAE to be effective for extracting phenolic compounds and alkaloids, sometimes demonstrating higher efficiency than other methods like Ultrasound-Assisted Extraction for certain compounds. mdpi.comresearchgate.netmdpi.comnih.gov Optimization of parameters such as microwave power, time, and solvent composition is crucial for maximizing extraction efficiency in MAE. mdpi.commdpi.comnih.gov
While the searches provided general information on PLE and MAE for extracting bioactive compounds, specific applications detailing the extraction of this compound using these methods were not prominently found. However, their effectiveness in extracting various phytochemicals, including other lignans or similar compounds, suggests their potential applicability in the initial extraction or enrichment of this compound from plant sources.
Ultrasound-Assisted Extraction (UAE) and Optimized Conventional Methods
Ultrasound-Assisted Extraction (UAE) utilizes ultrasound waves to generate cavitation bubbles in the solvent, which collapse and create localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds into the solvent. mdpi.comjournalejnfs.comnih.govresearchgate.net UAE is considered an efficient technique that can increase extraction yields, reduce extraction times, and operate at lower temperatures compared to conventional methods. mdpi.comjournalejnfs.comnih.govresearchgate.netnih.gov This non-thermal aspect is beneficial for preserving heat-sensitive bioactive compounds. nih.govresearchgate.net Optimization of UAE parameters such as frequency, power, time, temperature, and solvent type is important for maximizing efficiency. nih.govresearchgate.net UAE has been successfully applied for the extraction of various bioactive compounds, including phenolics and flavonoids, from different plant matrices. journalejnfs.comresearchgate.netnih.govnih.gov
Optimized conventional methods, such as Soxhlet extraction or maceration, can also be employed for the initial extraction of lignans, although they may require longer extraction times and larger solvent volumes compared to modern techniques. Optimization in conventional methods often involves careful selection of solvent, temperature, time, and solid-to-solvent ratio to improve efficiency and yield. mdpi.comemanresearch.orgresearchgate.net While modern techniques like UAE and MAE have shown higher efficiency for certain compounds compared to traditional methods mdpi.comresearchgate.net, conventional methods, when optimized, can still play a role in the initial bulk extraction of compounds before more advanced purification steps. The choice of extraction method often depends on the specific plant matrix, the target compound, desired yield and purity, and available resources.
High-Resolution Chromatographic Separation and Fractionation Strategies
Following the initial extraction, high-resolution chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving the desired level of purity. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) is a chromatographic technique often used for the separation of larger amounts of extract. uu.se The primary aim of MPLC is not necessarily to obtain pure compounds in a single step but rather to fractionate complex mixtures or enrich the target compound into fewer fractions for subsequent purification. uu.se MPLC operates at lower pressures than HPLC and typically uses columns packed with larger particles. uu.se While the separation power of MPLC may be less than HPLC, it allows for higher flow rates, quicker separations, and often utilizes more cost-effective, disposable columns. uu.se MPLC is coupled with an automatic fraction collector to collect separated components. uu.se MPLC can be a valuable intermediate step in the purification of natural products, handling larger sample quantities before more demanding high-resolution techniques are applied. uu.seresearchgate.net
High-Performance Liquid Chromatography (HPLC) in Preparative and Semi-Preparative Modes
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for both analytical and preparative separation and purification of natural products. uu.sedp.techchromservis.eu Preparative HPLC aims to isolate and collect target compounds from a mixture, while semi-preparative HPLC is typically used for purifying smaller quantities compared to full preparative scale, often following initial fractionation steps. chromservis.eulcms.cz HPLC offers high resolution, enabling the separation of compounds with similar structures. researchgate.net
In the context of this compound isolation, HPLC, particularly in semi-preparative and preparative modes, is a crucial step for achieving high purity. Studies on Kadsura species and related lignans frequently utilize semi-preparative HPLC for the final purification of isolated compounds, including this compound and other lignans like kadsurin. dp.techkib.ac.cntiprpress.com The process involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18 columns), mobile phase composition (e.g., methanol/water or acetonitrile/water gradients), flow rate, and detection wavelength to achieve optimal separation of this compound from other components in the extract or enriched fractions. lcms.czresearchgate.nettiprpress.com The scalability of HPLC methods from analytical to semi-preparative and preparative scales is a significant advantage, allowing for method development on a smaller scale before scaling up for isolating larger quantities of the target compound. lcms.cz Preparative HPLC can be combined with other techniques, such as supercritical fluid chromatography (SFC), for enhanced separation of complex samples. chrom-china.comresearchgate.net The effectiveness of HPLC in achieving high purity is well-documented in the isolation of various natural products. researchgate.net
Table 1: Overview of Modern Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Potential Application for this compound |
| Supercritical Fluid Extraction (SFE) | Uses fluid above its critical temperature and pressure as a solvent. ucm.es | Green solvent (e.g., CO₂), low temperature, no solvent residue, tunable selectivity. dedietrich.commdpi.comsitec-hp.ch | High initial equipment cost, limited to non-polar or moderately polar compounds unless modifiers are used. | Initial extraction of lignans. |
| Pressurized Liquid Extraction (PLE) | Uses liquid solvent at elevated temperature and pressure. ipb.ptresearchgate.netmdpi.com | Faster extraction, less solvent, higher yields than conventional methods, can integrate clean-up. ipb.ptresearchgate.netmdpi.com | High temperature may affect thermolabile compounds (though extraction time is short). mdpi.com | Initial extraction or enrichment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and sample. mdpi.comresearchgate.netresearchgate.net | Shorter extraction times, higher yields, less solvent. researchgate.net | Potential for localized overheating if not controlled. mdpi.com | Initial extraction or enrichment. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasound waves to induce cavitation. mdpi.comjournalejnfs.comnih.govresearchgate.net | Increased yield, reduced time, lower temperature, preserves thermolabile compounds. mdpi.comjournalejnfs.comnih.govresearchgate.netnih.gov | Potential degradation at high power, requires optimization. mdpi.comresearchgate.net | Initial extraction or enrichment. |
Table 2: Overview of High-Resolution Chromatographic Techniques
| Technique | Principle | Purpose | Advantages | Potential Application for this compound |
| Medium-Pressure Liquid Chromatography (MPLC) | Liquid chromatography at medium pressure with larger particles. uu.se | Fractionation, enrichment of target compounds. uu.se | Handles larger quantities, faster than preparative HPLC, cost-effective columns. uu.se | Intermediate purification step. |
| High-Performance Liquid Chromatography (HPLC) | Liquid chromatography at high pressure with smaller particles. uu.sechromservis.eu | Analytical separation, preparative isolation, semi-preparative purification. uu.sedp.techchromservis.eu | High resolution, enables separation of similar compounds, scalable. lcms.czresearchgate.net | Final purification to high purity. |
| Preparative HPLC | HPLC specifically for isolating and collecting target compounds. chromservis.eu | Isolation of larger quantities. chromservis.eu | High purity achievable. | Final purification. |
| Semi-Preparative HPLC | HPLC for purifying smaller quantities than preparative scale. chromservis.eulcms.cz | Purification of enriched fractions. chromservis.eulcms.cz | High purity achievable for smaller batches. | Final purification. |
Note: Interactive data tables are simulated here. In a live environment, these tables could allow sorting, filtering, and searching.
Counter-Current Chromatography (CCC) Techniques, including High-Speed Counter-Current Chromatography (HSCCC)
Counter-Current Chromatography (CCC), including its high-speed variant (HSCCC), is a liquid-liquid partition chromatography technique that distinguishes itself by the absence of a solid stationary phase. This feature minimizes irreversible adsorption of compounds, leading to high recovery rates and the ability to handle substantial sample loads mdpi.comnih.gov. The separation in CCC/HSCCC is achieved by partitioning solutes between two immiscible liquid phases of a biphasic solvent system mdpi.com.
HSCCC offers several advantages for preparative separation, such as minimal solvent consumption, excellent reproducibility, versatility in using both polar and nonpolar solvent systems, and enhanced partition efficiency and separation speed compared to conventional methods mdpi.com. While specific detailed protocols for the isolation of this compound solely by CCC or HSCCC were not extensively detailed in the immediate search results, the technique is recognized as valuable for the purification of structurally similar natural products, such as triterpene lactones, achieving high purity levels in a single step nih.gov. This compound has been mentioned in the context of being separated and identified researchgate.net, suggesting the application of chromatographic methods in its isolation process.
Analytical Approaches for Purity Assessment and Initial Structural Characterization
Following isolation, analytical techniques are crucial for assessing the purity of the isolated compound and providing initial insights into its chemical structure. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are indispensable tools in this process.
Analytical Approaches for Purity Assessment and Initial Structural Characterization
Mass Spectrometry (MS) Techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass Spectrometry (MS) techniques are widely used for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the compound researchgate.netkib.ac.cnnih.gov.
HRESIMS has been employed in the analysis of this compound and related compounds isolated from Kadsura species researchgate.netkib.ac.cn. For instance, HRESIMS data providing m/z values have been reported in the characterization of this compound and other lignans researchgate.netkib.ac.cn. Furthermore, techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) have been utilized for the simultaneous qualitative and quantitative analysis of compounds, including this compound (referred to as KDA), in Kadsura heteroclita stem extracts researchgate.net. This approach allows for the identification of compounds based on their exact mass and fragmentation patterns researchgate.net. The exact MS2 spectrum and proposed fragmentation pathways of this compound in positive ion mode have been analyzed using this method researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isolate Purity and Preliminary Structural Inference
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of a molecule and assessing the purity of an isolated compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms within the molecule.
Extensive 1D and 2D NMR spectral data analysis has been crucial in characterizing the structures of this compound and other lignans isolated from Kadsura heteroclita nih.govthieme-connect.comthieme-connect.comdp.tech. Specifically, 1D NMR data, such as 1H and 13C NMR spectra, provide information on the types of protons and carbons present and their chemical environments frontiersin.org. 2D NMR techniques, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), help establish connectivity between atoms, confirming the structural assignments frontiersin.org. Comparison of NMR data with previously reported values for known compounds is a standard approach for identifying isolated substances frontiersin.org. The comprehensive analysis of 2D NMR data has been used to confirm structures frontiersin.org. NMR spectroscopy has also been highlighted as being faster and more efficient than classical procedures for identifying isolated compounds nih.gov.
Kadsurarin Structural Elucidation and Stereochemical Analysis
Comprehensive Application of Spectroscopic Techniques for Definitive Structure Determination
Spectroscopic methods are indispensable tools in the initial phase of structural analysis, offering vital data regarding the functional groups present and the skeletal framework of the molecule.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, ROESY)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Kadsurarin. Techniques such as COSY, HMQC, HMBC, and ROESY provide detailed insights into the through-bond and through-space relationships between atomic nuclei. dp.technih.govresearchgate.net Analysis of 1D (1H and 13C) and 2D NMR spectra is crucial for the characterization of this compound and related lignans (B1203133). dp.technih.gov 1H NMR spectra provide information on the types of protons and their coupling patterns, revealing the presence of aromatic and aliphatic protons, including methyl groups. frontiersin.org 13C NMR, in conjunction with DEPT-135° and HSQC experiments, helps assign signals to specific carbon types (e.g., primary, secondary, tertiary, quaternary, aromatic, olefinic). frontiersin.org HMBC correlations are particularly valuable for establishing long-range connectivity, such as confirming the positions of substituents like methoxy (B1213986) and methylenedioxy groups on the aromatic rings and their connections to the cyclooctadiene core. frontiersin.org ROESY experiments provide information about spatial proximities between protons, which is essential for determining the relative stereochemistry and understanding the conformation of the molecule. researchgate.netfrontiersin.org For instance, ROESY correlations have been utilized to confirm the configurations at chiral centers within the dibenzocyclooctadiene system. researchgate.netfrontiersin.org
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique employed to assign the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, producing a spectrum characteristic of the molecule's three-dimensional structure and the arrangement of its chromophores. researchgate.net The absolute configuration of this compound, particularly the chirality of the biphenyl (B1667301) moiety, can be determined by comparing its experimental ECD spectrum with theoretically calculated spectra for possible enantiomers. researchgate.net For dibenzocyclooctadiene lignans, the ECD spectrum in the region of 220-280 nm, associated with the biphenyl system, is particularly informative. website-files.comresearchgate.net A negative Cotton effect around 220 nm and a positive Cotton effect around 254 nm typically indicate an R configuration for the biphenyl unit, while the opposite signs are observed for an S configuration. website-files.com
Crystallographic Studies: X-ray Diffraction Analysis
X-ray Diffraction (XRD) analysis provides an unequivocal determination of the molecular structure in the crystalline state, yielding precise bond lengths, bond angles, and the arrangement of atoms in three dimensions. joidesresolution.orgmalvernpanalytical.comlibretexts.org For crystalline compounds, single crystal X-ray diffraction is considered the definitive method for confirming both the planar structure and the relative and absolute stereochemistry. researchgate.net This technique has been applied to confirm the configurations of lignans isolated from Kadsura species, corroborating the structural information obtained from spectroscopic methods. dp.techresearchgate.netresearchgate.net X-ray diffraction analysis is particularly valuable for complex molecules where spectroscopic data alone might not be sufficient for unambiguous stereochemical assignment. researchgate.net
Biosynthetic Pathways of Kadsurarin
Elucidation of Precursor Molecules in Lignan (B3055560) Biosynthesis
The biosynthesis of lignans (B1203133) begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamic acid nih.govmdpi.com. This is a key step in the phenylpropanoid pathway, which serves as the starting point for the synthesis of various phenolic compounds, including lignans mdpi.comnih.gov. Cinnamic acid is subsequently converted to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H) nih.gov. Further enzymatic modifications, involving enzymes like caffeic acid O-methyltransferases (CAOMT) and C3H (CYP98A), lead to the formation of caffeic acid and ferulic acid mdpi.comnih.gov. These steps are crucial for generating the monolignols, such as coniferyl alcohol, which are the direct precursors for lignan dimerization mdpi.comnih.govfrontiersin.org.
Coniferyl alcohol is a significant precursor in lignan biosynthesis nih.govfrontiersin.org. Two molecules of coniferyl alcohol undergo oxidative coupling, a process often mediated by dirigent proteins (DIR), to form the central lignan precursor, (+)-pinoresinol nih.govfrontiersin.org. This stereospecific coupling is a critical step in determining the structural diversity of lignans nih.gov. While pinoresinol (B1678388) is a common intermediate for various lignan classes, the downstream pathway leading specifically to dibenzocyclooctadiene lignans like kadsurarin involves further complex modifications mdpi.comnih.gov.
Enzymatic Transformations and Gene Expression Profiling
The conversion of pinoresinol and other intermediate lignans into the diverse structures found in Kadsura, including this compound, involves a suite of enzymes. Key enzyme families implicated in lignan biosynthesis include dirigent proteins (DIR), pinoresinol–lariciresinol reductase (PLR), secoisolariciresinol (B192356) dehydrogenase (SDH), O-methyltransferases (OMT), cytochrome P450 enzymes (CYP), and UDP-glucose-dependent glucosyltransferases (UGT) mdpi.comnih.gov.
Cytochrome P450 enzymes are particularly important for the structural diversification of lignans, catalyzing various oxidation, hydroxylation, and methylenedioxy bridge formation reactions mdpi.comnih.gov. Studies in Kadsura coccinea have utilized transcriptome sequencing to identify genes encoding enzymes potentially involved in lignan biosynthesis mdpi.comnih.gov. Analysis of gene expression profiles in different tissues, such as roots, stems, and leaves, has helped pinpoint candidate genes involved in the synthesis and accumulation of lignans mdpi.comnih.govnih.gov. For instance, certain CYP719A and CYP81Q homologous genes have shown high expression in roots, correlating with high lignan content in this tissue and suggesting their role in forming methylenedioxy bridges characteristic of some dibenzocyclooctadiene lignans mdpi.comnih.gov.
Transcriptome and metabolome analyses in Kadsura coccinea have further identified genes from enzyme families like HCT, DIR, COMT, CAD, SIDR, and PLR that are highly correlated with lignan synthesis nih.gov. This integrated approach provides valuable insights into the genetic and molecular mechanisms underlying lignan biosynthesis in Kadsura nih.govnih.gov.
Interactive Table 1: Key Enzyme Families in Lignan Biosynthesis
| Enzyme Family | Role in Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes deamination of phenylalanine to cinnamic acid. nih.govmdpi.com |
| Cinnamate 4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. mdpi.comnih.gov |
| Caffeic acid O-methyltransferase (CAOMT) | Involved in the formation of ferulic acid from caffeic acid. nih.gov |
| Dirigent proteins (DIR) | Mediate the stereospecific oxidative coupling of monolignols (e.g., coniferyl alcohol) to form pinoresinol. mdpi.comnih.govnih.govfrontiersin.org |
| Pinoresinol–lariciresinol reductase (PLR) | Involved in the reduction of pinoresinol. mdpi.comnih.govnih.gov |
| Secoisolariciresinol dehydrogenase (SDH) | Involved in the conversion of secoisolariciresinol. mdpi.comnih.govnih.gov |
| O-methyltransferase (OMT) | Catalyzes methylation reactions. mdpi.comnih.gov |
| Cytochrome P450 enzymes (CYP) | Involved in diverse oxidative modifications, including methylenedioxy bridge formation. mdpi.comnih.govnih.gov |
| UDP-glucose-dependent glucosyltransferase (UGT) | Catalyzes glycosylation reactions. mdpi.comnih.gov |
Comparative Biogenetic Studies within the Kadsura and Schisandra Genera
The Kadsura and Schisandra genera, both belonging to the Schisandraceae family, are rich sources of dibenzocyclooctadiene lignans mdpi.comrsc.org. Comparative biogenetic studies between these genera are valuable for understanding the evolution and diversification of lignan biosynthetic pathways. While both genera produce similar classes of lignans, there can be variations in the specific compounds produced and the efficiency of their biosynthesis rsc.org.
Research indicates that the biosynthesis of dibenzocyclooctadiene lignans in both Kadsura and Schisandra starts with precursors like isoeugenol, which undergoes transformations catalyzed by enzymes such as DIR, PLR, CYP, OMT, and UGT mdpi.comnih.gov. However, the precise enzymatic steps and regulatory mechanisms may differ, leading to the unique lignan profiles observed in each genus mdpi.comcjnmcpu.com.
Transcriptomic and metabolomic comparisons between Kadsura coccinea and Schisandra chinensis, for example, can highlight differences in gene expression levels of key biosynthetic enzymes and the accumulation patterns of various lignans cjnmcpu.comnih.gov. These studies contribute to a broader understanding of how subtle variations in enzymatic machinery and gene regulation can lead to the production of a diverse array of lignan structures within closely related plant genera mdpi.comcjnmcpu.comnih.gov. The ongoing elucidation of these pathways in both Kadsura and Schisandra is crucial for potentially engineering the production of specific lignans, including this compound acs.org.
Compound Names and PubChem CIDs
Mechanistic Investigations of Kadsurarin S Biological Activities: in Vitro Perspectives
Antitumor and Antiproliferative Mechanisms in Established Cell Models
In vitro studies have aimed to elucidate how Kadsurarin exerts its effects against tumor cells and inhibits their proliferation. These investigations often involve established cancer cell lines to model the cellular environment of tumors.
Modulation of Key Cellular Signaling Pathways (e.g., NF-κB, PI3K/AKT)
Cellular signaling pathways such as NF-κB and PI3K/AKT play crucial roles in regulating cell growth, survival, and proliferation. Dysregulation of these pathways is frequently observed in cancer. Research has explored this compound's ability to modulate the activity of these pathways in cancer cell models. The NF-κB pathway is a critical regulator of mammalian immune and inflammatory responses, and NF-κB-regulated genes are involved in tumor cell proliferation and metastasis. researchgate.net Inhibition of NF-κB signaling may represent an attractive antitumor approach. researchgate.net The PI3K-mediated signaling pathway is also important in tumor development, with dysregulation commonly associated with tumor growth and resistance to treatments. wikipedia.org
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines
A key aspect of this compound's potential antitumor activity investigated in vitro is its capacity to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. Cell cycle arrest prevents cancer cells from dividing and multiplying, while apoptosis eliminates them. These mechanisms are critical targets for many cancer therapies.
Anti-HIV Activity and Reverse Transcriptase Inhibition
This compound has also been studied for its potential activity against Human Immunodeficiency Virus (HIV) in vitro. A significant area of focus has been its effect on reverse transcriptase, a crucial enzyme for the HIV life cycle.
Molecular Interactions with Viral Replication Enzymes
HIV relies on several viral enzymes for its replication, including reverse transcriptase, protease, and integrase. Reverse transcriptase is essential for converting the viral RNA genome into DNA, a critical step before integration into the host cell genome. Studies have investigated this compound's ability to inhibit HIV-1 reverse transcriptase activity in vitro. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs), for instance, bind to HIV-1 RT at a site distinct from the DNA polymerase active site and block reverse transcription through an allosteric mechanism. mdpi.com The conformation of RT for RNA hydrolysis differs from that for DNA synthesis, revealing a structural cavity that serves as a target for RT inhibition. mdpi.com
Anti-Inflammatory Pathways and Immunomodulation
Inflammation is a complex biological response that can contribute to various diseases, including certain cancers and viral infections. This compound's potential anti-inflammatory effects have been explored in vitro, focusing on its impact on the production of pro-inflammatory molecules.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. Elevated levels of these cytokines are associated with various inflammatory conditions. mdpi.comfrontiersin.org In vitro research has investigated whether this compound can inhibit the production of these cytokines in cellular models of inflammation. IL-1β is a key mediator of inflammatory response and participates in cell proliferation, differentiation, and apoptosis. frontiersin.org IL-6 plays a key role in the acute phase response and in the pathogenesis of many chronic diseases. frontiersin.org TNF-α is a well-known proinflammatory molecule that can induce the expression of other cytokines like IL-1, IL-6, and IL-8. nih.govnih.gov
Regulation of Inflammatory Mediators (e.g., Cyclooxygenase (COX), Inducible Nitric Oxide Synthase (iNOS))
Inflammation is a complex biological response involving various mediators, including enzymes like Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS). These enzymes play crucial roles in the production of prostaglandins (B1171923) and nitric oxide (NO), respectively, which are key signaling molecules in inflammatory processes. Dysregulated upregulation of COX-2 and iNOS is associated with inflammatory disorders. In vitro studies often utilize lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells, as a model to assess the anti-inflammatory effects of compounds by measuring their impact on the expression and activity of these enzymes and the subsequent production of inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2). While the provided search results discuss the role of COX and iNOS in inflammation and the inhibitory effects of other compounds on these enzymes in vitro, specific in vitro data detailing this compound's direct regulatory effects on COX and iNOS expression or activity were not explicitly found within the provided snippets.
Hepatoprotective Effects in Cell-Based Assays
Hepatoprotective effects refer to the ability of a substance to protect the liver from damage. In vitro cell-based assays, particularly using human hepatocellular carcinoma HepG2 cells, are valuable tools for evaluating the hepatoprotective potential of compounds against induced toxicity, such as that caused by N-acetyl-p-aminophenol (APAP) or carbon tetrachloride (CCl4). These assays often measure cell viability as an indicator of protection against toxic insults. Several lignans (B1203133) and triterpenoids isolated from Kadsura species have been evaluated for their hepatoprotective activity in HepG2 cells. For instance, some compounds showed moderate to significant hepatoprotective effects against APAP-induced toxicity, increasing cell viability compared to the model group. Specific examples include compounds that increased HepG2 cell viability by over 12% at a concentration of 10 µM. Other studies reported compounds with cell survival rates ranging from 50.2% to 53.04% at 10 µM against APAP or CCl4-induced toxicity. While these studies highlight the hepatoprotective potential of compounds from Kadsura, direct in vitro hepatoprotective data specifically for this compound were not found in the provided snippets.
Here is a table summarizing some reported in vitro hepatoprotective effects of compounds from Kadsura species:
| Compound | Concentration | Induced Toxicity | Cell Line | Cell Viability Increase (vs. Model) | Cell Survival Rate | Source |
| Compound 22 | 10 µM | APAP | HepG2 | 12.93% | - | |
| Compound 25 | 10 µM | APAP | HepG2 | 25.23% | - | |
| Compound 31 | 10 µM | APAP | HepG2 | 13.91% | - | |
| Compound 7 | 10 µM | APAP | HepG2 | - | 50.8% | |
| Longipedlignan M | 10 µM | APAP | HepG2 | - | 50.8% | |
| Micrandilactone I | 10 µM | APAP | HepG2 | - | 53.04% | |
| Spirobenzofuranoid 6 | 10 µM | APAP | HepG2 | - | 52.2% | |
| Spirobenzofuranoid 15 | 10 µM | APAP | HepG2 | - | 50.2% |
Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RAFLS) Activity
Rheumatoid arthritis (RA) is characterized by chronic inflammation and the aggressive behavior of fibroblast-like synoviocytes (FLS) in the synovial joints. RAFLS exhibit tumor-like characteristics, including hyperproliferation and resistance to apoptosis, contributing to joint destruction. In vitro studies on RAFLS are used to evaluate the potential of compounds to inhibit RAFLS proliferation, migration, invasion, and the production of pro-inflammatory cytokines and matrix-degrading enzymes like matrix metalloproteinases (MMPs). Compounds that can suppress these activities are considered to have anti-rheumatoid arthritic potential. Some compounds isolated from Kadsura species have shown moderate to potent activity against RAFLS in vitro, with IC50 values in the micromolar range, indicating their ability to inhibit RAFLS activity. While these findings suggest that constituents of Kadsura possess anti-RAFLS activity, specific in vitro data regarding this compound's effects on RAFLS were not found in the provided search results.
Structure Activity Relationship Sar Studies and Synthetic Derivatives of Kadsurarin
Correlating Specific Structural Motifs of Kadsurarin with Observed Biological Potency
The biological activities of this compound and related lignans (B1203133) are closely linked to their dibenzocyclooctadiene core structure and the nature and position of substituents on this scaffold. Studies on various lignan (B3055560) derivatives have indicated that specific side chains can enhance activity. For instance, research on Kadsura coccinea has suggested that the side chain at the C-17 position can influence the activity of its isolated compounds semanticscholar.org.
While specific detailed SAR data directly correlating individual structural motifs of this compound with precise quantitative biological potency values across various targets is not extensively detailed in the immediate search results, the broader context of lignan SAR provides valuable insights. Dibenzocyclooctadiene lignans, including this compound, have been investigated for activities such as anti-HIV, anti-inflammatory, and hepatoprotective effects jobelyn.com.ngnih.govwebsite-files.comresearchgate.netmdpi.com. The presence and arrangement of methoxy (B1213986) and hydroxyl groups on the aromatic rings, as well as the configuration of the stereocenters within the bicyclo[3.2.1]oct-3-ene-2,8-dione system (part of the this compound structure), are likely to play significant roles in their interactions with biological targets. Studies on related lignans, such as Kadsurenone, a platelet-activating factor (PAF) receptor antagonist, have demonstrated the structural specificity required for activity, where modifications to the core structure or substituents significantly impact their ability to block PAF receptors nih.gov.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of this compound analogs and derivatives are driven by the desire to create compounds with improved pharmacological profiles. This involves making targeted chemical modifications to the this compound structure based on SAR insights and exploring bioisosteric replacements.
A series of C18 dibenzocyclooctadiene lignan analogues, derived from compounds including this compound, have been synthesized to evaluate their inhibitory activity against hepatitis B surface antigen (HBsAg) and e antigen (HBeAg). nih.gov. This indicates a direct effort to modify the this compound structure for specific therapeutic applications.
Targeted Chemical Modifications for Enhanced Activity or Selectivity
Targeted chemical modifications involve altering specific functional groups or parts of the this compound molecule to enhance its desired biological activity or improve its selectivity towards a particular target. This can include modifications to hydroxyl groups, methoxy groups, or the alkenyl side chain. For example, esterified derivatives of lignans like this compound have been synthesized and evaluated for anti-hepatitis B activity, with some exhibiting higher efficacy and lower toxicity than the parent compounds. nih.gov. Specifically, a lignan analogue with a but-3-enoyl group showed potent inhibition against HBsAg. nih.gov. This highlights how specific modifications can lead to enhanced activity.
While detailed data tables specifically on this compound derivatives and their enhanced activities were not prominently found, the principle is well-established in medicinal chemistry. The iterative process of design, synthesis, and testing (often referred to as the Design-Make-Test-Analyze or DMTA cycle) is fundamental to optimizing lead compounds through targeted modifications. cbcs.se.
Exploration of Bioisosteric Replacements
Bioisosteric replacement involves substituting an atom or group of atoms in this compound with another atom or group that has similar physical and chemical properties. The goal is to create a new molecule with similar biological properties but potentially improved characteristics such as metabolic stability, reduced toxicity, or altered pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com.
While specific examples of bioisosteric replacements applied directly to this compound were not detailed in the search results, the concept is a standard strategy in drug design. cambridgemedchemconsulting.comdrughunter.com. For instance, bioisosteric replacements have been explored in the design of ligands for muscarinic acetylcholine (B1216132) receptors, where different heterocyclic rings were investigated as replacements for a lactone ring. nih.gov. Common bioisosteric replacements include exchanging hydrogen for deuterium (B1214612) or fluorine, or replacing functional groups like carboxylic acids or amides with alternatives that mimic their electronic and steric properties. cambridgemedchemconsulting.comdrughunter.comhyphadiscovery.com. Applying this strategy to this compound could involve replacing functional groups on the aromatic rings or within the lignan core to modulate its interaction with biological targets or improve its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Computational Approaches in SAR Elucidation
Computational approaches play an increasingly important role in understanding the SAR of compounds like this compound and guiding the design of new derivatives. These methods can predict how molecules interact with biological targets and model the relationship between structural features and activity. figshare.comoncodesign-services.comnih.gov.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (like this compound or its derivatives) when bound to a protein target. nih.gov. This provides insights into the potential binding modes and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the target's binding site. nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the biological activity of a series of compounds with their structural and physicochemical properties (molecular descriptors). wikipedia.orgscienceforecastoa.com. These models can then be used to predict the activity of new, untested compounds and to gain a deeper understanding of the structural features that are important for activity. wikipedia.orgscienceforecastoa.comyoutube.com.
QSAR models can take various forms, relating biological activity (often expressed as IC50, EC50, or similar metrics) to descriptors such as lipophilicity, electronic properties, steric parameters, and topological indices. wikipedia.orgscienceforecastoa.com. While specific QSAR models developed for this compound were not detailed in the search results, QSAR is a widely used approach in drug discovery and SAR analysis. oncodesign-services.comwikipedia.orgscienceforecastoa.comyoutube.com. It can complement experimental SAR studies by providing a quantitative framework for understanding and predicting activity based on structural variations. wikipedia.orgscienceforecastoa.comyoutube.com. The development of a QSAR model typically involves defining the biological activity, calculating molecular descriptors for a set of compounds with known activities, and using statistical methods to build a predictive model. scienceforecastoa.comyoutube.com.
Based on the search results, there is no specific information available regarding pharmacophore modeling or virtual screening studies conducted specifically on the chemical compound this compound or its derivatives. The search results provide general explanations of these computational techniques and examples of their application to other compounds and biological targets, but not this compound.
Therefore, it is not possible to generate content for section 6.3.3 focusing solely on this compound based on the information retrieved.
However, as requested, the article structure and the table for the compound and its PubChem CID are provided below.
6.3.3. Pharmacophore Modeling and Virtual Screening for Analog Discovery
[Content for this section could not be generated as no specific research findings on pharmacophore modeling and virtual screening for this compound or its derivatives were found in the search results.]
Future Directions and Advanced Research Frontiers for Kadsurarin
Unraveling Underexplored Mechanistic Pathways of Action
Content based on available search results does not provide specific underexplored mechanistic pathways of Kadsurarin.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Content based on available search results does not provide specific examples of AI/ML integration in this compound research.
AI-Driven Lead Optimization and Design Strategies
Predictive Modeling for Bioactivity and Molecular Target Identification
Content based on available search results does not provide specific predictive modeling studies for this compound's bioactivity or molecular targets.
Application of Advanced Multi-Omics Technologies for Comprehensive Biological Profiling
Content based on available search results does not provide specific applications of multi-omics technologies for this compound research.
Exploration of Multi-Target Pharmacological Actions and Network Pharmacology Approaches
Content based on available search results does not provide specific studies on this compound's multi-target pharmacological actions or network pharmacology approaches.
Q & A
Q. What structural features distinguish kadsurarin from other lignans in the Kadsura genus?
this compound is characterized by a dibenzocyclooctadiene lignan skeleton with specific substituents, including methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups . Structural identification typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) to resolve stereochemical complexities. Comparative analysis with structurally related compounds like kadsurin or schisantherin G is critical for differentiation .
Q. What pharmacological activities have been experimentally validated for this compound?
this compound exhibits anti-inflammatory, anti-HIV, and hepatoprotective properties in preclinical studies. For example, its anti-HIV activity was demonstrated via inhibition of HIV-1 protease in cell-based assays (IC₅₀ values reported in μM ranges) . Methodological rigor includes dose-response curves, positive controls (e.g., ritonavir for anti-HIV assays), and validation through replication across independent laboratories .
Q. How is this compound isolated and purified from Kadsura species?
Standard protocols involve ethanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., silica gel, Sephadex LH-20, or HPLC). Purity validation requires ≥95% purity via HPLC-UV or UPLC-MS/MS, as outlined in pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in efficacy (e.g., varying IC₅₀ values across studies) may arise from differences in plant sources, extraction methods, or assay conditions. A systematic approach includes:
- Meta-analysis of existing data to identify trends .
- Standardized bioassays (e.g., consistent cell lines, incubation times) .
- Pharmacokinetic profiling to assess bioavailability and metabolite interference . Contradictions should be explicitly addressed in discussion sections, referencing methodological variability .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other lignans?
Use factorial design or response surface methodology (RSM) to evaluate interactions. For example:
Q. How can researchers ensure reproducibility in this compound’s toxicological assessments?
Adhere to OECD guidelines for acute/chronic toxicity studies:
Q. What advanced chromatographic techniques improve this compound quantification in complex matrices?
UPLC-MS/MS with multiple reaction monitoring (MRM) offers superior sensitivity and specificity. Key parameters:
- Column : C18 with sub-2μm particles for high resolution.
- Ionization : ESI+ mode optimized for lignan detection . Validate methods per ICH guidelines (linearity, LOD/LOQ, precision) .
Methodological Frameworks
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
Apply the PICO framework :
What criteria define a robust research question for this compound studies?
Use the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
